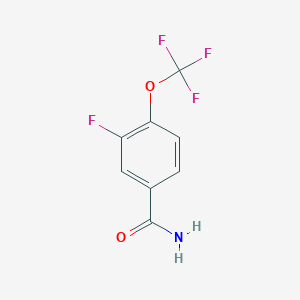

3-Fluoro-4-(trifluoromethoxy)benzamide

Beschreibung

Contextualization of Benzamide (B126) Scaffolds in Medicinal and Agrochemical Chemistry

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a privileged scaffold in drug discovery and development. Its structural simplicity and ability to form crucial hydrogen bonds allow it to interact with a wide array of biological targets. Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, leading to their use as analgesics, anti-inflammatory agents, antipyretics, and psychiatric medications.

In the realm of agrochemicals, the benzamide structure is equally significant. Various substituted benzamides are utilized as active ingredients in herbicides and fungicides, contributing to crop protection and food security. nih.govmdpi.com The versatility of the benzamide core allows chemists to introduce a wide range of substituents, thereby modulating the compound's biological activity and physical properties to suit specific applications.

| Field | Application | Examples of Benzamide-Containing Molecules |

|---|---|---|

| Medicinal Chemistry | Anticancer | Certain derivatives interfere with specific molecular pathways in cancer cells. researchgate.net |

| Antiarrhythmic | Flecainide is used to treat irregular heartbeats. nih.gov | |

| CETP Inhibition | Investigational compounds for treating hyperlipidemia. researchgate.netresearcher.life | |

| Anticonvulsant | Fluorinated N-benzamide enaminones have shown anticonvulsant activity. researchgate.net | |

| Agrochemical Chemistry | Fungicidal | Derivatives designed to control fungal pathogens in crops. nih.govmdpi.com |

| Insecticidal | Analogues developed for pest control. nih.gov |

Significance of Trifluoromethoxy and Fluoro Substituents in Molecular Design

The introduction of fluorine and fluorinated groups, such as trifluoromethoxy (-OCF3), is a well-established strategy in medicinal and agrochemical chemistry to optimize lead compounds. These substitutions can profoundly alter a molecule's physicochemical profile, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.

The single fluorine atom is relatively small and is often used as a bioisostere for a hydrogen atom. Its high electronegativity can modulate the acidity or basicity of nearby functional groups, which can enhance interactions with biological targets or improve pharmacokinetic properties. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the compound's half-life in biological systems. nih.gov

The trifluoromethoxy group (-OCF3) is highly lipophilic and metabolically stable. nih.gov It is often employed to enhance a molecule's ability to cross cell membranes. Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring to which it is attached, further impacting biological activity. The unique combination of steric and electronic properties conferred by these fluorine-containing groups makes them powerful tools for molecular design. nih.gov

| Property | Hydrogen (-H) | Fluorine (-F) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

|---|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.28 | ~2.6 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.3 (Group) | 3.6 (Group) |

| Lipophilicity (Hansch π value) | 0.00 | +0.14 | +0.88 | +1.04 |

Overview of Research Trajectories for 3-Fluoro-4-(trifluoromethoxy)benzamide and Related Analogues

Direct research into the specific biological functions of this compound is limited in publicly available literature. Instead, its primary significance lies in its role as a key chemical intermediate or building block for the synthesis of more complex, high-value molecules. The specific arrangement of the fluoro and trifluoromethoxy groups on the benzamide ring makes it a valuable synthon for creating targeted derivatives in pharmaceutical and agrochemical research.

The research trajectory for this compound and its close analogues is therefore defined by its application in constructing larger, biologically active agents. For instance, the core structure is relevant to the development of protein kinase modulators for cancer treatment. A patent for a complex kinase inhibitor, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, highlights the utility of the 3-fluoro-4-oxyphenylamine moiety, which would be derived from a precursor like this compound. google.com

Furthermore, research on structurally related fluorinated benzamides has shown potential in other therapeutic areas. Analogues have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP) for managing cholesterol levels and as potential antiarrhythmic agents. researchgate.netnih.govresearcher.life In agrochemistry, similar fluorinated benzamide structures have been incorporated into novel insecticides and fungicides. nih.gov The consistent use of this substitution pattern across different research fields underscores the importance of this compound as a foundational element for creating diverse and potent chemical entities. The existence of patented synthesis methods for precursors like 3-fluoro-4-trifluoromethylbenzonitrile further indicates the industrial and scientific value of this specific fluorination pattern. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSQMAHZQPJUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Synthetic Pathways

Strategic Design and Retrosynthetic Analysis for 3-Fluoro-4-(trifluoromethoxy)benzamide

The most direct and common retrosynthetic approach for this compound involves the disconnection of the carbon-nitrogen bond of the amide group. This strategy simplifies the target molecule into two key synthons: the corresponding carboxylic acid, 3-fluoro-4-(trifluoromethoxy)benzoic acid, and an ammonia (B1221849) equivalent. This approach is favored due to the robustness and high efficiency of modern amide coupling reactions.

The primary challenge then becomes the synthesis of the key intermediate, 3-fluoro-4-(trifluoromethoxy)benzoic acid. This precursor contains the core structural features of the target molecule, and its synthesis requires careful regioselective introduction of the fluorine and trifluoromethoxy groups. Further retrosynthetic analysis of this benzoic acid intermediate suggests several potential starting materials, including substituted toluenes, anilines, or phenols, which can be chemically modified through a series of well-established reactions.

Precursor Synthesis and Building Block Chemistry

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. The following sections detail the synthesis of essential fluorinated building blocks.

While the target molecule contains a trifluoromethoxy group (-OCF3), the synthesis of the closely related 3-fluoro-4-(trifluoromethyl)benzoic acid (-CF3) serves as an instructive model for constructing fluorinated benzoic acids. The synthesis of this analog typically begins with a commercially available fluorinated toluene derivative. A common pathway involves the oxidation of the methyl group of a fluorotoluene containing the trifluoromethyl group at the appropriate position. For instance, starting from 2-fluoro-4-bromotoluene, a Grignard reaction followed by carboxylation with carbon dioxide can yield 3-fluoro-4-methyl-benzoic acid prepchem.com. Subsequent transformations would be required to introduce the trifluoromethyl group. A more direct route involves the oxidation of a precursor already containing the trifluoromethyl group.

Fluorinated benzonitriles are versatile intermediates that can be hydrolyzed to form the corresponding benzoic acids or amides. The synthesis of 3-fluoro-4-(trifluoromethyl)benzonitrile provides a clear blueprint for accessing such compounds patsnap.comgoogle.com. The synthesis is a multi-step process that starts with ortho-fluoro benzotrifluoride patsnap.comgoogle.com.

The key steps in this pathway are:

Nitration: The starting material is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 3-trifluoromethyl-4-fluoronitrobenzene patsnap.comgoogle.com.

Reduction: The nitro group is then reduced to an amine using reagents like iron powder in the presence of an acid, to form 3-trifluoromethyl-4-fluoroaniline patsnap.com.

Bromination: The aniline (B41778) derivative undergoes bromination to introduce a bromine atom at a specific position patsnap.comgoogle.com.

Diazotization and Substitution: The amino group is converted into a diazonium salt, which is subsequently removed and replaced. Finally, a cyano group is introduced, often via a Sandmeyer or Rosenmund-von Braun reaction using a cyanide salt, to yield the final 3-fluoro-4-(trifluoromethyl)benzonitrile patsnap.comgoogle.com.

This sequence can be adapted to synthesize the corresponding trifluoromethoxy derivative by starting with a trifluoromethoxy-substituted benzene (B151609) ring.

The synthesis of benzoic acids bearing the 4-(trifluoromethoxy) group is crucial for the eventual construction of the target molecule. A common and effective starting material for these derivatives is 4-(trifluoromethoxy)aniline chemicalbook.comsigmaaldrich.comguidechem.combiosynth.comguidechem.com.

A typical synthetic route proceeds as follows:

Nitration of Trifluoromethoxybenzene: The synthesis often begins with trifluoromethoxybenzene, which undergoes nitration using a mixed acid (nitric and sulfuric acid) to produce a mixture of ortho- and para-nitrotrifluoromethoxybenzene guidechem.com.

Reduction to Aniline: The nitro group of the para-isomer is then reduced to an amine to yield 4-(trifluoromethoxy)aniline guidechem.com.

Conversion to Benzoic Acid: The aniline can be converted to the corresponding benzoic acid through a Sandmeyer reaction. This involves diazotization of the amine followed by reaction with a cyanide salt (e.g., cuprous cyanide) to form 4-(trifluoromethoxy)benzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 4-(trifluoromethoxy)benzoic acid.

To obtain the required 3-fluoro-4-(trifluoromethoxy)benzoic acid, a fluorination step would need to be incorporated, or a starting material that already contains the fluorine atom would be used.

Direct Synthesis of this compound Core

The final step in the synthesis is the formation of the amide bond. This is typically achieved through a coupling reaction between the carboxylic acid precursor and an amine source.

The conversion of 3-fluoro-4-(trifluoromethoxy)benzoic acid to its corresponding primary amide is a standard yet critical transformation in organic synthesis. This reaction is facilitated by a range of coupling reagents designed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia or an ammonium (B1175870) salt.

Commonly used reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize any acids formed during the reaction and to ensure the amine nucleophile is in its free base form.

The general mechanism involves the following steps:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate can then react directly with the amine or, more efficiently, with HOBt to form an active ester. The formation of the active ester is often preferred as it is less prone to side reactions and racemization.

The amine (in this case, ammonia or an equivalent) then attacks the activated carbonyl carbon of the active ester, leading to the formation of the desired amide and releasing HOBt.

The optimization of this reaction involves adjusting the stoichiometry of the reagents, the choice of solvent (commonly DMF or DCM), and the reaction temperature to maximize the yield and purity of the final product, this compound.

Table of Reagents in Amide Coupling

| Reagent | Abbreviation | Role in Reaction |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC·HCl | Carboxylic acid activating agent |

| 1-Hydroxybenzotriazole | HOBt | Additive to form an active ester and suppress side reactions |

| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic base to neutralize acids |

Evaluation of Yields and Purity in Synthetic Protocols

The synthesis of this compound and analogous structures is achieved through various chemical routes, with yields and purity levels being contingent upon the specific reagents, reaction conditions, and purification techniques employed. A prevalent synthetic strategy involves the amidation of a corresponding benzoic acid or its activated derivative, such as an acyl chloride. While specific yield data for this compound is not extensively detailed in the provided search results, the synthesis of structurally related benzamides provides insight into the efficiency of these methods. For instance, the preparation of N-substituted-4-(trifluoromethyl)benzamides often proceeds with high yields, sometimes as high as 89%, and high purity after purification steps like washing and drying under vacuum orgsyn.org.

The following table provides a summary of reported yields and purities for the synthesis of related benzamide (B126) and precursor molecules, which can serve as a proxy for estimating the efficiency of synthetic protocols for this compound.

| Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |

| 4-(Trifluoromethyl)benzoyl chloride | N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | 89 | Not specified | Not specified orgsyn.org |

| 3-Fluoro-4-methyl bromobenzene trifluoride | 3-Fluoro-4-(trifluoromethyl)benzonitrile | 54 | 98.2 | GC google.com |

| 3-Trifluoromethyl-4-fluoroaniline | 3-Fluoro-4-(trifluoromethyl)bromobenzene | 68 | 94.1 | GC google.com |

| Ortho-fluoro benzotrifluoride | 3-Trifluoromethyl-4-fluoronitrobenzene | 82 | 97.7 | GC google.com |

Derivatization and Functionalization Strategies

The chemical architecture of this compound offers several avenues for derivatization and functionalization, primarily centered on its aromatic ring and the amide group.

The aromatic ring of this compound is substituted with electron-withdrawing groups (fluorine and trifluoromethoxy), which generally facilitates nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, in particular, can be a target for displacement by various nucleophiles. For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and the success of the reaction is dependent on the nucleophile's strength and the reaction conditions researchgate.netsemanticscholar.org. In systems like pentafluoropyridine, the position of nucleophilic attack can be controlled by the reaction conditions, with milder conditions favoring substitution at the C-4 position and harsher conditions allowing for substitution at C-2 and C-6 rsc.org. This suggests that the fluorine atom in this compound could potentially be replaced by nucleophiles under appropriate conditions to introduce new functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and are applicable to the synthesis of a wide array of aromatic amines nih.govnih.govsci-hub.rubohrium.com. While direct amination of the C-F bond in this compound is challenging, a more common strategy involves using a precursor with a more reactive leaving group, such as a bromine or iodine atom, at the desired position. For instance, an aryl bromide or chloride precursor could be coupled with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to introduce a diverse range of amino moieties nih.gov. The reaction conditions, including the choice of base, ligand, and solvent, are critical for achieving high yields and can be tailored for substrates with electron-withdrawing groups nih.gov.

The directing effects of the existing substituents on the aromatic ring are crucial for achieving regioselectivity in further functionalization. Both the fluorine and the trifluoromethoxy group are electron-withdrawing and will direct incoming electrophiles to the meta positions. However, direct electrophilic aromatic substitution on such a deactivated ring can be difficult to achieve. A more viable approach for regioselective functionalization is often through directed ortho-metalation, where a directing group facilitates deprotonation at an adjacent position, followed by reaction with an electrophile. Alternatively, the inherent reactivity of the C-F bond can be exploited. In some cases, the regioselectivity of nucleophilic substitution on polyfluorinated aromatic compounds is influenced by the nature of the nucleophile and the solvent nih.gov. The development of regioselective C-H trifluoromethylation and other C-H functionalization reactions also offers a modern approach to modifying aromatic systems without the need for pre-installed leaving groups nih.gov.

Industrial Synthesis Considerations and Scalability of Related Compounds

The industrial-scale synthesis of complex fluorinated molecules like this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations include:

Starting Material Availability and Cost: The accessibility and cost of key starting materials, particularly those containing the trifluoromethoxy group, are primary economic drivers.

Process Safety: Many reactions involving fluorinating agents or generating fluoride byproducts require specialized equipment and handling procedures to ensure safety on a large scale. The potential for exothermic reactions must be carefully managed.

Reaction Efficiency and Yield Optimization: Maximizing the yield at each synthetic step is crucial for economic viability. This often involves extensive process development and optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

Waste Management: The environmental impact of the synthesis is a significant concern. Minimizing waste streams and developing methods for recycling solvents and catalysts are important aspects of green chemistry that are increasingly being implemented in industrial processes.

Purification: Developing robust and scalable purification methods is essential to meet the high purity standards required for many applications. This may involve crystallization, distillation, or large-scale chromatography.

Chemical Reactivity, Mechanism, and Transformation Studies

General Reaction Profiles of Fluorinated Benzamides

Fluorinated benzamides exhibit chemical behaviors that are heavily influenced by the strong electron-withdrawing nature of fluorine and fluoroalkyl groups. mdpi.com These groups modify the electronic properties of both the aromatic ring and the amide functionality, impacting their susceptibility to oxidation, reduction, and substitution.

The aromatic ring of fluorinated benzamides, including structures like 3-Fluoro-4-(trifluoromethoxy)benzamide, is generally resistant to oxidation due to the deactivating effects of the halogen substituents. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are highly electron-withdrawing, which lowers the electron density of the benzene (B151609) ring and makes it less susceptible to electrophilic attack by oxidizing agents. mdpi.com

However, specific transformations can be achieved under controlled conditions. Hypervalent iodine reagents have been employed in the oxidation of various organic molecules, including derivatives of benzamide (B126), under mild conditions. researchgate.net While direct oxidation of the primary amide group is challenging without causing decomposition, advanced oxidation protocols can target other parts of the molecule or be used in the synthesis of precursors. For instance, the amide nitrogen can be involved in oxidative coupling or cyclization reactions, though this is less common for simple primary benzamides.

| Reducing Agent | Typical Conditions | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | Benzylamine derivative | A common and effective reagent for amide reduction. It is non-selective and will reduce other susceptible groups. |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Anhydrous THF, often with heating | Benzylamine derivative | Offers better selectivity compared to LiAlH₄, often leaving ester or nitro groups intact. |

The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong and are not susceptible to reduction under standard conditions used for the amide group. This high stability is a key feature of fluorinated compounds.

Direct substitution of the trifluoromethyl or trifluoromethoxy group itself is extremely rare. Radical C-H trifluoromethylation is a known process for introducing -CF3 groups onto aromatic rings but not for substituting an existing one. researchgate.net The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to alter a molecule's electronic and steric properties. acs.org

Detailed Mechanistic Investigations of Benzamide Formation and Modification

The formation of the amide bond and subsequent reactions are fundamental processes whose mechanisms can be elucidated through computational and experimental studies.

While specific DFT studies on this compound are not widely published, the general mechanism of benzamide formation is well-understood and can be modeled computationally. The most common synthesis involves the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine.

Mechanism: Acyl Chloride + Amine

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base (often a second equivalent of the amine) removes a proton from the nitrogen atom to yield the neutral amide and an ammonium (B1175870) salt.

DFT calculations can model the energy profile of this pathway, determining the activation energies for the formation of the tetrahedral intermediate and the transition states involved. For a substituted benzoyl chloride like 3-fluoro-4-(trifluoromethoxy)benzoyl chloride, the electron-withdrawing F and OCF3 groups would increase the electrophilicity of the carbonyl carbon, likely lowering the activation energy for the initial nucleophilic attack compared to unsubstituted benzoyl chloride. Computational studies on related fluorinated molecules have been used to analyze reaction profiles and cycloaddition pathways. researchgate.net

C-N Bond Formation: As described above, the key C-N bond formation in synthesizing this compound occurs via nucleophilic acyl substitution. This is a robust and widely utilized transformation in organic chemistry. The reaction is typically high-yielding and proceeds under mild conditions when starting from an activated carboxylic acid derivative.

Beta-Fluorine Elimination: Beta-fluorine elimination is a reaction pathway where a fluorine atom at a position beta to a reactive center is eliminated. This process is more relevant for saturated, aliphatic fluoro-compounds. In the context of the aromatic trifluoromethoxy (-OCF3) group, this type of elimination is not a feasible reaction pathway. The fluorine atoms are attached to a carbon that is bonded to an oxygen, which is in turn bonded to the highly stable aromatic ring. There is no viable mechanistic pathway for the elimination of one of these fluorine atoms under typical synthetic conditions. The stability of the C(sp²)-O bond and the C(sp³)-F bonds precludes such a transformation. While defluorination reactions are known, they typically require specific reagents and conditions not encountered during standard amide formation or modification. nih.govnih.gov

Influence of Fluorine and Trifluoromethoxy Groups on Chemical Transformations

The presence of both a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position of the benzene ring significantly impacts the chemical reactivity of the benzamide moiety. These substituents are potent electron-withdrawing groups, which modulate the electron density of the aromatic ring and the amide functional group, thereby influencing the rates and outcomes of various chemical transformations.

Conversely, the electron-deficient nature of the aromatic ring enhances its susceptibility to nucleophilic aromatic substitution (SNA r). The presence of strong electron-withdrawing groups can stabilize the Meisenheimer complex, a key intermediate in S N Ar reactions. libretexts.org This suggests that nucleophiles would preferentially attack the ring, potentially leading to the displacement of a substituent, although the fluorine atom itself is generally a poor leaving group in S N Ar unless positioned at a highly activated site. researchgate.netnih.gov

Structure-Reactivity Relationships within Benzamide Analogues

The reactivity of benzamide analogues is intricately linked to the electronic properties of the substituents on the aromatic ring. A systematic variation of these substituents allows for a detailed investigation of structure-reactivity relationships. The introduction of fluorine and trifluoromethoxy groups, as in the case of this compound, provides a compelling case study for the impact of strong electron-withdrawing functionalities.

In a comparative context, the reactivity of this compound can be contrasted with benzamides bearing either a single fluorine or trifluoromethoxy group, as well as with the parent benzamide molecule. It is well-established that electron-withdrawing groups increase the acidity of the N-H protons of the amide and enhance the electrophilicity of the carbonyl carbon. quora.com

For instance, in nucleophilic substitution reactions, the rate of reaction is highly dependent on the nature and position of the substituents. Studies on polyfluorinated benzamides have shown that they can readily undergo nucleophilic aromatic substitution, highlighting the activating effect of multiple fluorine atoms. nih.govnih.gov

The following interactive table provides a qualitative comparison of the expected reactivity of this compound with other benzamide analogues in key chemical transformations.

| Compound Name | Substituents | Expected Relative Rate of Electrophilic Aromatic Substitution | Expected Relative Rate of Nucleophilic Aromatic Substitution | Expected Relative Rate of Amide Hydrolysis |

| Benzamide | None | Baseline | Baseline | Baseline |

| 3-Fluorobenzamide | 3-F | Slower | Faster | Faster |

| 4-(Trifluoromethoxy)benzamide | 4-OCF₃ | Slower | Faster | Faster |

| This compound | 3-F, 4-OCF₃ | Significantly Slower | Significantly Faster | Significantly Faster |

| 4-Nitrobenzamide | 4-NO₂ | Significantly Slower | Significantly Faster | Significantly Faster |

This comparative analysis underscores the profound influence of the 3-fluoro and 4-trifluoromethoxy substituents on the chemical behavior of the benzamide molecule. The synergistic electron-withdrawing effects of these groups render the aromatic ring highly deactivated towards electrophiles and activated towards nucleophiles, while simultaneously increasing the reactivity of the amide functional group itself. These structure-reactivity relationships are fundamental for understanding and predicting the chemical transformations of this and related fluorinated aromatic compounds.

Research on Derivatives and Analogues for Targeted Applications

Development of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide Scaffolds

A novel series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds has been synthesized and evaluated for their biological activities. nih.govrsc.org The synthetic strategy focused on the creation of a new carbon-nitrogen bond to append various substituents to the pyrazine (B50134) ring. nih.gov This was achieved through either condensation reactions with different amine-containing reagents or palladium-catalyzed amination reactions. nih.gov

The resulting compounds were characterized using 1H NMR, 13C NMR, and mass spectrometry. nih.govrsc.org Subsequent biological evaluations revealed that these scaffolds possess both antibacterial and anticancer properties. nih.govresearchgate.net Notably, compounds designated as 12a and 13a demonstrated significant antibacterial activity against pathogenic cell lines of Staphylococcus aureus and Escherichia coli. nih.govrsc.org

Furthermore, these two compounds were screened for their anticancer potential against the A549 human lung cancer cell line. nih.govrsc.org The results indicated excellent anticancer activity, with IC50 values of 19 ± 0.50 μM and 17 ± 0.5 μM, respectively. nih.gov Molecular docking studies suggest that the mechanism of action may involve strong intercalative interactions with target proteins. nih.gov

| Compound | Target Application | Key Findings |

| 12a | Antibacterial, Anticancer | Good activity against S. aureus and E. coli; IC50 of 19 ± 0.50 μM against A549 lung cancer cells. nih.govrsc.org |

| 13a | Antibacterial, Anticancer | Good activity against S. aureus and E. coli; IC50 of 17 ± 0.5 μM against A549 lung cancer cells. nih.govrsc.org |

Synthesis and Exploration of N-(1,3,4-Oxadiazol-2-yl)benzamides

N-(1,3,4-Oxadiazol-2-yl)benzamide derivatives have emerged as a promising class of antibacterial agents, particularly against the urgent-threat pathogen Neisseria gonorrhoeae. nih.gov The synthesis of these compounds typically begins with a substituted aryl aldehyde, which is converted to a semicarbazone. nih.gov Subsequent cyclization using bromine and sodium acetate (B1210297) yields the aryl 1,3,4-oxadiazol-2-amine (B1211921) intermediate. nih.gov Finally, amide coupling with 4-trifluoromethoxy benzoic acid affords the desired N-(1,3,4-oxadiazol-2-yl)benzamide. nih.gov

Research has highlighted two potent compounds, HSGN-237 (a fluorophenyl derivative) and HSGN-238 (a chlorothiophenyl derivative), which exhibit highly potent activity against N. gonorrhoeae, with Minimum Inhibitory Concentrations (MICs) of 0.125 µg/mL. nih.gov These compounds have also demonstrated significant activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, with MICs as low as 0.25 µg/mL. nih.gov

A crucial aspect of their potential as therapeutic agents is their selectivity for prokaryotic cells. Both HSGN-237 and HSGN-238 have shown excellent safety profiles against human cell lines. nih.gov For instance, HSGN-237 was found to be non-toxic at concentrations over 500 times higher than its MIC value against N. gonorrhoeae. nih.gov Furthermore, HSGN-238 displayed a remarkable ability to permeate the gastrointestinal tract, suggesting high systemic absorption if administered orally. nih.gov

| Compound | Target Pathogen(s) | Potency (MIC) |

| HSGN-237 | N. gonorrhoeae, MRSA, VRE, L. monocytogenes | 0.125 µg/mL (N. gonorrhoeae), as low as 0.25 µg/mL (Gram-positive bacteria). nih.gov |

| HSGN-238 | N. gonorrhoeae, MRSA, VRE, L. monocytogenes | 0.125 µg/mL (N. gonorrhoeae), as low as 0.25 µg/mL (Gram-positive bacteria). nih.gov |

Research on 4-Azolyl-benzamide Derivatives

In the quest for novel treatments for psychiatric disorders, researchers have designed and synthesized a series of 4-azolyl-benzamide derivatives as agonists for the G protein-coupled receptor 52 (GPR52). nih.gov The development of these compounds began with a high-throughput screening hit, which was then optimized through structure-activity relationship (SAR) studies. nih.gov

This research led to the identification of the 1,2,4-triazole (B32235) derivative 4u , also known as 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide. nih.gov This compound demonstrated a half-maximal effective concentration (EC50) of 75 nM and a maximal response (Emax) of 122%. nih.gov

Pharmacokinetic studies of compound 4u in rats revealed excellent bioavailability (F=53.8%). nih.gov Furthermore, in preclinical models, oral administration of 4u at a dose of 10 mg/kg significantly suppressed methamphetamine-induced hyperlocomotion in mice, indicating its potential as a lead compound for the development of novel GPR52 agonists for the treatment of psychiatric disorders. nih.gov

| Compound | Target | Potency (EC50) | Key In Vivo Finding |

| 4u | GPR52 Agonist | 75 nM | Suppressed methamphetamine-induced hyperlocomotion in mice. nih.gov |

Design and Synthesis of Triphenylethanamine Derivatives (e.g., BMS-795311)

Investigation of Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives

The incorporation of fluorine and trifluoromethyl groups into acylthiourea derivatives has been explored as a strategy to develop new antimicrobial agents. mdpi.comnih.gov One area of focus has been the synthesis of 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, where the aryl ring is substituted with fluorine or trifluoromethyl groups. mdpi.com

These compounds have been evaluated for their in vitro antimicrobial activity against a panel of both planktonic and biofilm-embedded microbes, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. mdpi.com Several of these derivatives have shown promising antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 0.15 to 2.5 mg/mL and minimal biofilm eradication concentrations between 0.019 and 2.5 mg/mL. mdpi.com

Molecular docking studies suggest that the antibacterial mechanism of action for some of these compounds may involve the inhibition of DNA replication through interaction with topoisomerase II DNA gyrase enzymes. mdpi.com Structure-activity relationship studies have indicated that the presence of one fluorine atom on the phenyl ring tends to favor antibacterial activity, while trifluoromethyl substitution, particularly in the para position, is associated with antibiofilm activity. nih.gov

| Substitution Pattern | Primary Activity | Potential Mechanism of Action |

| Single fluorine atom on phenyl ring | Antibacterial | Inhibition of DNA replication via topoisomerase II DNA gyrase. mdpi.comnih.gov |

| Trifluoromethyl group on phenyl ring | Antibiofilm | Not fully elucidated. nih.gov |

Synthesis of 3-Fluoro-4-hydroxybenzamide-Containing Inhibitors

3-Fluoro-4-hydroxybenzamide (B3085413) serves as a key synthetic intermediate in the development of various biologically active molecules. biosynth.com Its synthesis can be achieved in high yield through the reaction of 3-fluorobenzoyl chloride with potassium hydroxide (B78521) and hydrochloric acid in an aqueous solution. biosynth.com An alternative regioselective synthesis from 3-fluorophenol (B1196323) and ammonia (B1221849) has also been described. biosynth.com

This building block is utilized in the synthesis of inhibitors for a range of biological targets. For example, the corresponding aldehyde, 3-fluoro-4-hydroxybenzaldehyde, is used to create curcuminoid analogues that have shown inhibitory activity against human ovarian cancer cell lines. ossila.com It is also a precursor for caffeic acid phenylethyl amide derivatives with cytoprotective properties and hydrazone derivatives that act as potent inhibitors of macrophage migration, demonstrating anti-inflammatory activity. ossila.com While not containing the 3-fluoro-4-hydroxybenzamide moiety itself, related N-hydroxybenzamide structures have been designed as histone deacetylase (HDAC) inhibitors, showcasing the versatility of the benzamide (B126) scaffold in inhibitor design. nih.gov

| Precursor | Derivative Class | Targeted Application |

| 3-Fluoro-4-hydroxybenzaldehyde | Curcuminoid analogues | Ovarian Cancer Inhibition. ossila.com |

| 3-Fluoro-4-hydroxybenzaldehyde | Caffeic acid phenylethyl amides | Cytoprotection. ossila.com |

| 3-Fluoro-4-hydroxybenzaldehyde | Hydrazone derivatives | Anti-inflammatory. ossila.com |

| N-hydroxybenzamide scaffold | N-hydroxy-4-(3-phenylpropanamido)benzamide | Histone Deacetylase (HDAC) Inhibition. nih.gov |

Positional Isomers and Related Trifluoromethylated Benzamides (e.g., 3-Fluoro-5-(trifluoromethyl)benzamide)

The positioning of fluoro and trifluoromethyl substituents on the benzamide ring significantly influences the molecule's properties and biological activity. The isomer 3-Fluoro-5-(trifluoromethyl)benzamide is a solid with a melting point of 115-117 °C. tandfonline.com

Research into related structures, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides insights into the structural impact of these substitutions. Crystal structure analysis reveals that the two benzene (B151609) rings in this molecule are inclined to one another. researchgate.net The presence and position of the fluorine atom can affect intermolecular interactions, such as hydrogen bonding and halogen-halogen contacts, which in turn dictate the crystal packing and supramolecular structure. researchgate.net

In the context of biological activity, a derivative of 3-fluoro-5-(trifluoromethyl)benzamide, namely 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide, has been identified as a potent GPR52 agonist. nih.gov This highlights how the specific arrangement of these fluorinated substituents on the benzamide scaffold can be tailored to achieve high affinity and activity for a specific biological target. Comparative studies of fluoroaniline (B8554772) isomers have also shown that the position of the fluorine atom can alter molecular properties such as the dipole moment and the HOMO-LUMO energy gap, which can influence the molecule's reactivity and pharmacokinetic profile. researchgate.net

| Compound | Key Feature | Significance |

| 3-Fluoro-5-(trifluoromethyl)benzamide | Positional isomer | Solid with a defined melting point. tandfonline.com |

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | Crystal structure analysis | Fluorine position influences intermolecular interactions and crystal packing. researchgate.net |

| 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide | GPR52 Agonist | Demonstrates that specific isomeric substitution patterns can lead to potent biological activity. nih.gov |

Advanced Intermediate Compounds

In the field of medicinal chemistry, the development of complex therapeutic agents often relies on the strategic use of advanced intermediate compounds. These molecules are not the final drug product but serve as crucial, structurally sophisticated building blocks. Substituted benzamides, such as 3-Fluoro-4-(trifluoromethoxy)benzamide, represent a vital class of these intermediates. Their intrinsic chemical features—a stable aromatic core, a reactive amide group, and specific electronic properties endowed by fluorine-containing substituents—make them ideal platforms for constructing more elaborate molecules with highly specific biological targets. The amide moiety, for instance, can form key hydrogen bonds with biological receptors, while the fluorinated groups can enhance metabolic stability and binding affinity. nih.gov

A prominent example of a targeted application stemming from benzamide-like scaffolds is the development of soluble epoxide hydrolase (sEH) inhibitors. nih.govescholarship.org The enzyme sEH is a key therapeutic target because it metabolizes beneficial fatty acid epoxides, known as epoxyeicosatrienoic acids (EETs), into less active diols. nih.govresearchgate.net By inhibiting sEH, the levels of EETs are increased, which can help modulate blood pressure and reduce inflammation. nih.gov This has driven extensive research into creating potent sEH inhibitors, with many successful candidates incorporating a central benzamide or a bioisosteric urea (B33335) structure. researchgate.net

One such complex derivative, which illustrates the endpoint of multi-step synthesis from simpler aromatic intermediates, is N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide . While not a direct derivative of this compound, its structure exemplifies the principles of using a substituted aromatic core to build a highly potent and specific enzyme inhibitor. This molecule belongs to a class of urea-based sEH inhibitors, which are among the most potent discovered. researchgate.net

The synthesis of these complex urea and amide-based sEH inhibitors involves coupling a substituted aromatic acid or its activated form with an appropriate amine or urea fragment, highlighting the modular nature of the design process. The resulting molecules are optimized for potent interaction with the sEH active site.

Table 1: Physicochemical Properties of Representative Benzamide Intermediates This interactive table provides key data on the foundational benzamide structures discussed.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₅F₄NO₂ | 223.13 | Not Available |

| 3-Chloro-4-(trifluoromethoxy)benzamide | C₈H₅ClF₃NO₂ | 239.58 | 40251-61-4 chemicalbook.com |

| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | 329-15-7 |

Table 2: Research Findings on Benzamide-Derived sEH Inhibitors This interactive table summarizes the biological target and therapeutic potential of advanced compounds derived from benzamide-like intermediates.

| Compound Class | Example Compound | Biological Target | Therapeutic Rationale |

| Benzamide Derivatives with Urea Moiety | N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide | Soluble Epoxide Hydrolase (sEH) researchgate.net | Inhibition of sEH increases levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. nih.govresearchgate.net |

| Conformationally Restricted Urea Derivatives | N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | Soluble Epoxide Hydrolase (sEH) nih.gov | Designed for high potency and improved pharmacokinetic profiles to treat inflammatory and pain-related conditions. nih.govresearchgate.net |

The research into such advanced compounds underscores the value of foundational intermediates like this compound. These molecules provide the essential structural and electronic features required for medicinal chemists to build complex, next-generation therapeutic agents targeting specific enzymes like soluble epoxide hydrolase.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. nih.govindexcopernicus.com These calculations provide a basis for analyzing the molecule's geometry, electronic landscape, and chemical reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 3-Fluoro-4-(trifluoromethoxy)benzamide, methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used to predict structural parameters. indexcopernicus.com This analysis yields precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. researchgate.netnih.gov

Table 1: Predicted Structural Parameters for a Benzamide (B126) Derivative

| Parameter | Atom Pair/Group | Predicted Value | Unit |

|---|---|---|---|

| Bond Length | C-F | 1.35 | Å |

| C=O | 1.23 | Å | |

| C-N | 1.36 | Å | |

| O-CF3 | 1.37 | Å | |

| Bond Angle | O=C-N | 122.5 | Degrees |

| C-C-F | 119.0 | Degrees | |

| Dihedral Angle | C-C-C=O | 179.5 | Degrees |

Note: Data are representative values for similar fluorinated benzamide structures based on DFT calculations and serve as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netpku.edu.cn A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the electron-withdrawing fluorine and trifluoromethoxy groups are expected to lower the HOMO and LUMO energy levels.

Table 2: Representative FMO Properties

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.25 | Electron-donating capability |

| LUMO Energy | -1.10 | Electron-accepting capability |

| Energy Gap (ΔE) | 6.15 | Chemical reactivity and stability |

Note: Values are illustrative and based on typical DFT calculations for related aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, hyper-conjugative interactions, and intramolecular charge transfer (ICT) within a molecule. taylorandfrancis.compnrjournal.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which contributes to molecular stability. taylorandfrancis.com In this compound, significant interactions are expected between the lone pairs of oxygen and fluorine atoms and the antibonding orbitals of the aromatic ring.

Table 3: Key NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of C=O | π* (C-C) of Ring | ~ 25.5 |

| LP (N) of Amide | π* (C=O) | ~ 50.1 |

| π (C-C) of Ring | π* (C-C) of Ring | ~ 20.4 |

Note: LP denotes a lone pair. The data represents typical stabilization energies found in similar molecular systems.

Computational Modeling of Regioselectivity (e.g., Gaussian 16)

Computational software like Gaussian 16 is instrumental in predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. By calculating the energies of potential intermediates and transition states, researchers can determine the most likely site of reaction on the benzamide ring. For this compound, the directing effects of the fluoro, trifluoromethoxy, and amide groups can be computationally modeled to predict the preferred position for incoming electrophiles.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. rjptonline.orgscialert.net For this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in a target's active site. nih.govresearchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. researchgate.net

Table 4: Example Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | LYS 623 | Hydrogen Bond |

| -8.5 | LEU 789 | Hydrophobic | |

| CETP | -9.2 | SER 230 | Hydrogen Bond |

| -9.2 | HIS 232 | Hydrogen Bond |

Note: This table contains illustrative data based on docking studies of similar fluorinated benzamides against common protein targets. rjptonline.orgresearchgate.net

Theoretical Characterization of Non-Covalent Interactions

Table 5: Calculated Non-Covalent Interaction Energies

| Interaction Type | Atom Pair | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···O=C | -6.0 to -8.0 |

| Hydrogen Bond | C-H···F | -2.0 to -3.0 |

| Halogen Bond | C-F···π | -1.5 to -2.5 |

| van der Waals | Phenyl-Phenyl | -2.5 |

Note: Energy values are representative and derived from computational studies on molecules with similar functional groups. acs.org

Short H-Bonds with Organic Fluorine in Molecular Crystals

The presence of fluorine in this compound introduces the possibility of forming non-conventional hydrogen bonds. While fluorine is highly electronegative, its participation as a hydrogen bond acceptor is a subject of ongoing research. In molecular crystals, short contacts involving organic fluorine, such as C–H···F interactions, have been investigated. These interactions, though weaker than classical N–H···O hydrogen bonds, can play a significant role in determining the crystal packing and polymorphism of fluorinated organic molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in molecular crystals. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For fluorinated benzamides, Hirshfeld surface analysis can elucidate the nature and prevalence of various intermolecular forces, including hydrogen bonds and van der Waals interactions. researchgate.netnih.govnih.goveurjchem.comresearchgate.net

| Interaction Type | Description | Potential Significance in this compound |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms on adjacent molecules. Often the most abundant type of contact. | Expected to be a major contributor to the crystal packing, reflecting the van der Waals forces. |

| O···H/N···H | Indicates hydrogen bonding interactions involving the oxygen and nitrogen atoms of the amide group. | Strong N–H···O hydrogen bonds are anticipated to be a primary driving force in the crystal structure. |

| F···H | Highlights contacts involving fluorine atoms, which can include weak C–H···F hydrogen bonds. | The presence and nature of these interactions would be of key interest in understanding the role of fluorine in the crystal packing. |

| C···H | Van der Waals interactions between carbon and hydrogen atoms. | Contributes to the overall stability of the molecular arrangement. |

| F···F/F···C | Contacts involving fluorine atoms with other fluorine or carbon atoms. | These interactions can be either stabilizing or destabilizing depending on the geometry and electrostatic environment. |

In Silico Predictions for Research and Development

In silico methods are indispensable in modern drug discovery and materials science for predicting the physicochemical and biological properties of new chemical entities. These computational tools offer a rapid and cost-effective means of evaluating compounds like this compound for their potential applications.

Lipophilicity and aqueous solubility are critical parameters that influence the pharmacokinetic behavior of a drug candidate. For this compound, these properties can be estimated using various computational models. Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. The presence of the trifluoromethoxy group is expected to significantly increase the lipophilicity of the molecule.

A comparative analysis with the structurally similar compound 4-Fluoro-3-(trifluoromethyl)benzamide, for which a predicted XLogP3 value of 1.8 is available, can provide some context. nih.gov Given the higher lipophilicity generally associated with the trifluoromethoxy group compared to the trifluoromethyl group, it is reasonable to predict that this compound would exhibit a higher logP value.

Aqueous solubility is another key determinant of a compound's bioavailability. Computational models can predict the solubility of a compound based on its structural features. The introduction of fluorinated groups can have complex effects on solubility, often decreasing it due to an increase in molecular hydrophobicity.

| Compound | Predicted Physicochemical Properties | Source |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzamide | Molecular Weight: 207.12 g/mol XLogP3: 1.8 Hydrogen Bond Donor Count: 1 Hydrogen Bond Acceptor Count: 5 | PubChem CID: 144254 nih.gov |

| This compound | Predicted to have a higher XLogP3 value than 4-Fluoro-3-(trifluoromethyl)benzamide due to the trifluoromethoxy group. Solubility is likely to be low in aqueous solutions. | Theoretical Prediction |

The potential of this compound as a bioactive molecule can be assessed through a variety of in silico techniques. These include molecular docking studies to predict binding affinity to specific biological targets and quantitative structure-activity relationship (QSAR) models to estimate biological activity based on molecular descriptors.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. researchgate.netresearchgate.netjonuns.com Numerous computational tools and web servers are available for this purpose, such as SwissADME, pkCSM, and admetSAR. nih.govnih.gov These platforms can predict a wide range of parameters, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicities. researchgate.netnih.govnih.gov For this compound, such predictions would be instrumental in evaluating its drug-likeness and identifying any potential liabilities.

| ADMET Property | Prediction Focus for this compound | Importance in Drug Discovery |

|---|---|---|

| Absorption | Prediction of human intestinal absorption and Caco-2 cell permeability. | Determines the extent to which a drug is absorbed into the bloodstream after oral administration. |

| Distribution | Estimation of blood-brain barrier penetration and plasma protein binding. | Influences the concentration of the drug at its target site and its duration of action. |

| Metabolism | Prediction of inhibition or substrate activity for cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). | Crucial for understanding drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Prediction of renal clearance and total clearance. | Determines how the drug and its metabolites are eliminated from the body. |

| Toxicity | Assessment of potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test). | Early identification of potential toxicities is essential for patient safety. |

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor architectures can exhibit significant NLO responses. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethoxy substituents in this compound, can enhance these properties by increasing the molecular hyperpolarizability.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.govresearchgate.netjmcs.org.mxscielo.org.mx These calculations can determine the first-order hyperpolarizability (β), a key indicator of a molecule's second-order NLO response. By analyzing the electronic structure, including the HOMO-LUMO energy gap and intramolecular charge transfer characteristics, it is possible to screen for promising NLO candidates. The incorporation of fluorine atoms has been shown in some systems to enhance the NLO response. jmcs.org.mxscielo.org.mx A theoretical investigation of this compound would provide valuable insights into its potential as an NLO material.

Advanced Analytical and Spectroscopic Characterization for Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 3-Fluoro-4-(trifluoromethoxy)benzamide, with its distinct fluorine, hydrogen, and carbon atoms, multinuclear NMR studies are invaluable.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns due to the influence of the electron-withdrawing fluorine and trifluoromethoxy groups, as well as the amide functionality.

The amide protons (-CONH₂) would typically appear as two broad singlets in the downfield region of the spectrum, with their chemical shift being sensitive to solvent and temperature. The aromatic protons would display complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The precise chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton to its position on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.8 - 8.0 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2 |

| H-5 | 7.4 - 7.6 | t | J(H-H) ≈ 8-9 |

| H-6 | 7.9 - 8.1 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| -CONH₂ | 7.5 - 8.5 | br s | - |

Note: The data presented in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the amide group would appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with their chemical shifts being modulated by the attached substituents. The carbon of the trifluoromethoxy group would be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. Furthermore, the aromatic carbons would exhibit coupling with the directly attached fluorine atom (¹JCF) and potentially longer-range couplings (²JCF, ³JCF), providing further structural confirmation.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to F-coupling) |

| C=O | 165 - 170 | s |

| C-1 | 130 - 135 | d |

| C-2 | 115 - 120 | d |

| C-3 | 150 - 155 | d (¹JCF) |

| C-4 | 145 - 150 | q |

| C-5 | 120 - 125 | s |

| C-6 | 125 - 130 | d |

| -OCF₃ | 120 - 125 | q (¹JCF) |

Note: The data presented in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.

The chemical shift of the aromatic fluorine would be characteristic of its position relative to the other substituents. The trifluoromethoxy group would appear as a singlet, as the three fluorine atoms are chemically equivalent. The absence of coupling between the two different fluorine environments would indicate their separation by more than four bonds.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -130 | m |

| -OCF₃ | -55 to -65 | s |

Note: The data presented in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the molecular weight of this compound and to assess its purity. The compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) in the positive ion mode.

Interactive Data Table: Predicted LC-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ | 224.03 |

| [M+Na]⁺ | 246.01 |

Note: The data presented in this table is predicted based on the molecular formula C₈H₅F₄NO₂. Actual experimental values may vary slightly.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. Analysis of the fragmentation pattern in the HRMS spectrum can also provide valuable structural information, showing characteristic losses of fragments such as the amide group or the trifluoromethoxy group.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 224.0329 |

Note: The data presented in this table is the calculated exact mass for the protonated molecule [C₈H₆F₄NO₂]⁺.

Based on a thorough search of scientific databases and publicly available information, there is currently no specific published experimental data for the compound "this compound" corresponding to the detailed analytical sections requested.

Detailed research findings on Single-Crystal X-ray Diffraction (SC-XRD), crystal packing analysis, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this specific molecule are not available in the public domain. While data exists for constitutional isomers and structurally related fluorinated benzamides, the user's strict requirement to focus solely on "this compound" prevents the inclusion of information from these other compounds.

Consequently, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and specific data tables at this time.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-fluoro-4-(trifluoromethoxy)benzamide, and how can reaction yields be optimized?

- Methodology : A common approach involves coupling 3-fluoro-4-(trifluoromethoxy)benzoic acid with an amine source using coupling agents like EDCI or HATU. For example, in related benzamide syntheses, yields of ~65% were achieved via Sonogashira coupling or amidation under inert conditions . Optimization strategies include using anhydrous solvents (e.g., DMF), controlled temperature (0–25°C), and catalytic bases (e.g., DMAP).

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions. For analogs, key signals include:

- ¹H NMR : Aromatic protons appear as doublets or multiplets in δ 7.0–7.6 ppm due to fluorine coupling .

- ¹³C NMR : The trifluoromethoxy group (CF₃O) shows distinct signals at ~120–125 ppm, while the benzamide carbonyl resonates near δ 165 ppm .

Q. What are the primary reactivity patterns of this compound under standard laboratory conditions?

- Methodology : The electron-withdrawing trifluoromethoxy group enhances electrophilic substitution at the meta position. Common reactions include:

- Nucleophilic substitution : Fluorine at the 3-position can be replaced with amines or thiols under basic conditions .

- Reduction : The amide group can be reduced to an amine using LiAlH₄, though steric hindrance may require elevated temperatures .

Advanced Research Questions

Q. How does this compound function as a Bcr-Abl kinase inhibitor, and what structural features enhance its activity?

- Methodology : In analogs like GNF-2 (a Bcr-Abl inhibitor), the trifluoromethoxy group improves metabolic stability and binding affinity to the kinase’s allosteric site . Structure-activity relationship (SAR) studies suggest:

- Fluorine placement : The 3-fluoro group reduces off-target interactions by sterically blocking non-specific binding pockets .

- Amide linkage : Critical for hydrogen bonding with Lys-271 and Glu-286 residues in Abl1 .

Q. What challenges arise in crystallizing this compound derivatives, and how do molecular packing modes influence mechanical flexibility?

- Methodology : Single-crystal X-ray diffraction of analogs (e.g., N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide) reveals that CF₃ groups facilitate layer-slip plasticity. Slip planes between fluorinated layers enable reversible bending without fracture, as shown by synchrotron X-ray mapping .

Q. How can computational modeling guide the design of TRPM8 antagonists based on this scaffold?

- Methodology : For TRPM8 antagonists like AMG 333, fluorine atoms enhance binding to hydrophobic pockets. Key steps include:

- Docking studies : Positioning the trifluoromethoxy group in the receptor’s lipophilic region (e.g., using Glide SP mode) .

- Free-energy perturbation (FEP) : Optimizing substituents to balance potency and metabolic stability .

Q. What analytical techniques resolve discrepancies in reported synthetic yields for fluorinated benzamides?

- Methodology : Discrepancies often stem from trace moisture or impurities. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.